molecular formula C11H8BrN3O3 B5783367 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE

Cat. No.: B5783367
M. Wt: 310.10 g/mol
InChI Key: HGTKRUGEOLERKS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a pyridine ring, a furan ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE typically involves the reaction of 2-aminopyridine with 5-bromofuran-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to DNA through intercalation or groove binding, thereby affecting the replication and transcription processes. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE is unique due to its specific combination of a pyridine ring, a furan ring, and a bromine atom, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in different scientific fields .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-9-5-4-8(17-9)11(16)18-15-10(13)7-3-1-2-6-14-7/h1-6H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTKRUGEOLERKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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